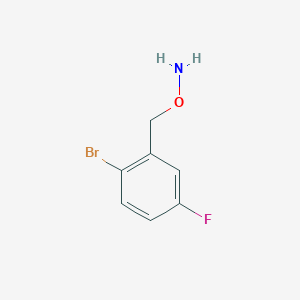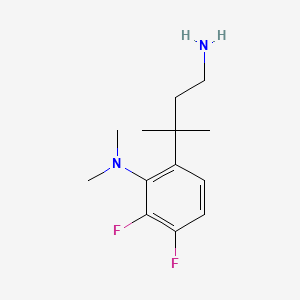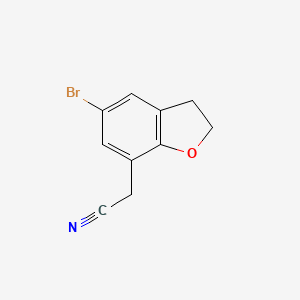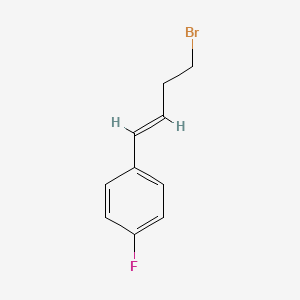
1-((E)-4-bromobut-1-enyl)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((E)-4-Bromobut-1-enyl)-4-fluorobenzene is an organic compound characterized by the presence of a bromobut-1-enyl group attached to a fluorobenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((E)-4-bromobut-1-enyl)-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzene and 4-bromobut-1-ene.
Reaction Conditions: A common method involves a Heck reaction, where 4-fluorobenzene is coupled with 4-bromobut-1-ene in the presence of a palladium catalyst and a base such as triethylamine. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 100-120°C).
Industrial Production Methods: For large-scale production, the process may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalyst Recycling: Implementing methods to recycle the palladium catalyst to reduce waste and costs.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((E)-4-Bromobut-1-enyl)-4-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation and Reduction: The double bond in the butenyl group can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide (NaNH₂) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Substitution: Products depend on the nucleophile used, such as 1-((E)-4-aminobut-1-enyl)-4-fluorobenzene.
Oxidation: Formation of 1-((E)-4-bromo-2,3-epoxybutyl)-4-fluorobenzene.
Reduction: Formation of 1-((E)-4-bromobutyl)-4-fluorobenzene.
Wissenschaftliche Forschungsanwendungen
1-((E)-4-Bromobut-1-enyl)-4-fluorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel polymers and materials with specific electronic properties.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism by which 1-((E)-4-bromobut-1-enyl)-4-fluorobenzene exerts its effects depends on the specific reaction or application:
Substitution Reactions: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom.
Oxidation and Reduction: The double bond in the butenyl group is the primary site for these reactions, with the formation of intermediates such as epoxides or alkanes.
Vergleich Mit ähnlichen Verbindungen
1-((E)-4-Chlorobut-1-enyl)-4-fluorobenzene: Similar structure but with a chlorine atom instead of bromine.
1-((E)-4-Bromobut-1-enyl)-4-chlorobenzene: Similar structure but with a chlorine atom on the benzene ring instead of fluorine.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Eigenschaften
Molekularformel |
C10H10BrF |
|---|---|
Molekulargewicht |
229.09 g/mol |
IUPAC-Name |
1-[(E)-4-bromobut-1-enyl]-4-fluorobenzene |
InChI |
InChI=1S/C10H10BrF/c11-8-2-1-3-9-4-6-10(12)7-5-9/h1,3-7H,2,8H2/b3-1+ |
InChI-Schlüssel |
JPLHLZUZWJZORV-HNQUOIGGSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/CCBr)F |
Kanonische SMILES |
C1=CC(=CC=C1C=CCCBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




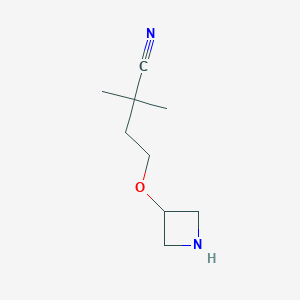
![2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B13540427.png)
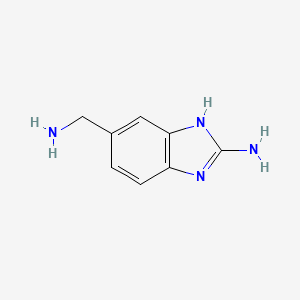
![Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13540445.png)
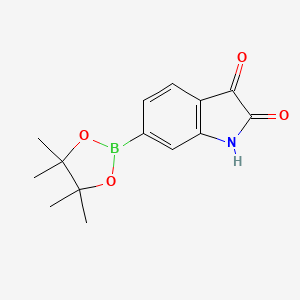
![3-{[(1-Benzylpiperidin-4-yl)methyl]amino}propanenitrile](/img/structure/B13540450.png)
![1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B13540458.png)
